molecular formula C24H28N4O2 B2632025 4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one CAS No. 939245-32-6

4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one

Cat. No.: B2632025
CAS No.: 939245-32-6
M. Wt: 404.514
InChI Key: CBGYRBKDKKUAFX-UHFFFAOYSA-N
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Description

“4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one” is a complex organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C5H5N. This particular compound features multiple pyridine rings and a piperidine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one” typically involves multi-step organic synthesis. The process may include:

    Formation of the pyridine rings: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the piperidine ring: This step may involve nucleophilic substitution reactions.

    Functional group modifications: Hydroxylation and methylation reactions are used to introduce the hydroxyl and methyl groups, respectively.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to speed up reactions.

    Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions may convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

This compound can be used in various fields, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. This could involve:

    Binding to receptors: Interacting with specific proteins or enzymes.

    Modulating pathways: Affecting biochemical pathways within cells.

    Chemical reactivity: Undergoing chemical reactions that produce biologically active species.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds with similar pyridine ring structures.

    Piperidine derivatives: Compounds featuring the piperidine ring.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-4-ylmethyl]-1-(pyridin-3-ylmethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-17-7-12-27(13-8-17)23(20-5-10-25-11-6-20)22-21(29)14-18(2)28(24(22)30)16-19-4-3-9-26-15-19/h3-6,9-11,14-15,17,23,29H,7-8,12-13,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGYRBKDKKUAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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